molecular formula C16H30N2O B12889033 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 91990-66-8

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Katalognummer: B12889033
CAS-Nummer: 91990-66-8
Molekulargewicht: 266.42 g/mol
InChI-Schlüssel: VKGWBSIXRRRLPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C16H30N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .

Vorbereitungsmethoden

The synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of heptyl and hexyl derivatives with hydrazine and a suitable ketone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the pyrazolone ring .

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Wirkmechanismus

The mechanism of action of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Eigenschaften

CAS-Nummer

91990-66-8

Molekularformel

C16H30N2O

Molekulargewicht

266.42 g/mol

IUPAC-Name

3-heptyl-4-hexyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C16H30N2O/c1-3-5-7-9-11-13-15-14(16(19)18-17-15)12-10-8-6-4-2/h14H,3-13H2,1-2H3,(H,18,19)

InChI-Schlüssel

VKGWBSIXRRRLPD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=NNC(=O)C1CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.